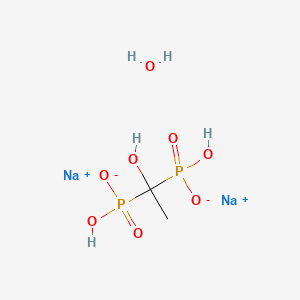

Etidronic acid (disodium salt)

Description

BenchChem offers high-quality Etidronic acid (disodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etidronic acid (disodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H8Na2O8P2 |

|---|---|

Molecular Weight |

268.01 g/mol |

IUPAC Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;hydrate |

InChI |

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2 |

InChI Key |

RCPBHUGBCPLECU-UHFFFAOYSA-L |

Canonical SMILES |

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of etidronic acid disodium salt

Topic: Chemical Structure, Properties, and Therapeutic Applications of Etidronic Acid Disodium Salt Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Abstract

Etidronic acid disodium salt (Disodium Etidronate) represents the foundational archetype of the first-generation, non-nitrogen-containing bisphosphonates. Unlike its nitrogen-containing successors (e.g., zoledronic acid) which inhibit the mevalonate pathway, etidronate functions through a distinct metabolic decoy mechanism involving the formation of cytotoxic ATP analogs. This guide provides a comprehensive technical analysis of its physicochemical behavior, industrial synthesis, unique pharmacological mechanism, and the specific analytical challenges posed by its lack of a UV chromophore.

Chemical Identity & Structural Analysis

Etidronate is a geminal bisphosphonate characterized by a P-C-P backbone, which renders it resistant to enzymatic hydrolysis (unlike P-O-P pyrophosphates). The central carbon is substituted with a hydroxyl group (enhancing chemisorption to bone mineral) and a methyl group.

Physicochemical Profile:

| Parameter | Data |

| IUPAC Name | Disodium dihydrogen (1-hydroxy-1-phosphonoethyl)phosphonate |

| CAS Number | 7414-83-7 (Disodium Salt); 2809-21-4 (Acid) |

| Molecular Formula | C₂H₆Na₂O₇P₂ |

| Molecular Weight | 249.99 g/mol |

| Solubility | Highly soluble in water; insoluble in organic solvents (ethanol, acetone).[1] |

| pKa Values (Acid) | pK₁: 1.35, pK₂: 2.87, pK₃: 7.03, pK₄: 11.3 |

| Chelation Capacity | Forms stable cubic complexes with Ca²⁺, Fe³⁺, and other divalent cations. |

| Thermal Stability | Stable in solid state; aqueous solutions stable at neutral/alkaline pH. |

Structural Visualization: The following diagram illustrates the connectivity of the disodium salt, highlighting the central geminal carbon and the coordination potential of the phosphonate groups.

Mechanism of Action: The Metabolic Decoy Pathway

Expert Insight: It is critical to distinguish Etidronate from second/third-generation bisphosphonates. Nitrogen-containing bisphosphonates (N-BPs) inhibit farnesyl pyrophosphate synthase (FPPS). Etidronate does not. Instead, it mimics pyrophosphate (PPi) so closely that it is metabolically incorporated into non-hydrolyzable ATP analogs.

The Pathway:

-

Chemisorption: Etidronate binds with high affinity to hydroxyapatite crystals on the bone surface.[2][3][4][5]

-

Acidification & Uptake: Osteoclasts create an acidic resorption lacuna. Etidronate is released and taken up by the osteoclast via fluid-phase endocytosis.

-

Metabolic Error: Intracellular Class II aminoacyl-tRNA synthetases mistakenly utilize Etidronate in place of PPi.

-

ATP Analog Formation: This reaction generates AppCp (adenosine-5'-(β,γ-dichloromethylene)triphosphate), a non-hydrolyzable ATP analog.

-

Apoptosis: Accumulation of AppCp inhibits the mitochondrial adenine nucleotide translocase (ANT), causing mitochondrial depolarization and caspase-dependent apoptosis.

Synthesis & Manufacturing Protocol

The industrial synthesis of etidronic acid typically utilizes the Phosphorus Trichloride (PCl₃) + Acetic Acid route.[6] This method is preferred for its atom economy and yield, though it requires rigorous control of exothermic hydrolysis.

Reaction Scheme:

Step-by-Step Protocol:

-

Reagent Preparation:

-

Charge a glass-lined reactor with Glacial Acetic Acid (1.0 eq) .

-

Cool to 10–15°C under inert nitrogen atmosphere.

-

-

Addition Phase (Critical Control Point):

-

Slowly add Phosphorus Trichloride (PCl₃, 1.0 eq) dropwise.

-

Caution: The reaction is highly exothermic. Maintain internal temperature <45°C to prevent side reactions (formation of acetyl chloride gas).

-

-

Acetylation/Rearrangement:

-

After addition, heat the mixture gently to 70–80°C for 2–3 hours. This facilitates the formation of phosphite intermediates.

-

-

Hydrolysis:

-

Add water carefully to hydrolyze the P-Cl bonds and the intermediate acetylated species.

-

Reflux at 100–110°C for 4 hours to ensure complete conversion to the acid form.

-

-

Purification & Salt Formation:

Analytical Characterization (The "No Chromophore" Challenge)

Etidronate lacks a conjugated π-system, meaning it does not absorb UV light above 200 nm. This renders standard UV-Vis HPLC ineffective.

Recommended Analytical Strategy:

| Method | Detector | Mobile Phase | Column | Application |

| HPLC (USP) | Refractive Index (RI) | 35mM Ammonium Nitrate (pH 7.[7]0) | Anion Exchange (L23) or Polymer | Assay & Purity (High Conc.) |

| HPLC (Alternative) | Indirect UV | Buffer + Copper(II) salts | C18 / Anion Exchange | Trace Impurities |

| Ion Chromatography | Conductivity | NaOH / Carbonate gradient | Anion Exchange | High Sensitivity |

| ³¹P NMR | NMR | D₂O | N/A | Structural Verification |

USP-Aligned HPLC Protocol (Assay):

-

Principle: Separation based on anion exchange, detected by bulk property (RI).

-

Column: 4.6 mm x 15 cm, packing L23 (polymethacrylate anion-exchange).

-

Mobile Phase: Dissolve 2.8g Ammonium Nitrate in 1000mL water. Adjust pH to 7.0 with dilute ammonia.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C (Critical for RI stability).

-

System Suitability: Tailing factor NMT 2.0; RSD NMT 2.0%.

Pharmacokinetics & Clinical Pharmacology

Absorption:

-

Bioavailability: Extremely low (1–6%). Absorption occurs via passive diffusion through paracellular transport.

-

Food Effect: Bioavailability is abolished by food, calcium, or multivalent cations (formation of insoluble chelates). Strict fasting protocol required.

Distribution:

-

Bone Affinity: ~50% of the absorbed dose is rapidly sequestered in bone, preferentially at sites of high turnover (resorption surfaces).

-

Half-life: Plasma t½ is short (1–6 hours), but the terminal half-life in bone is >90 days (can be years).

Metabolism & Excretion:

-

Metabolism: None.[2][4][8][9] The drug is excreted unchanged.[3][5][8][10]

-

Elimination: The remaining ~50% of the absorbed dose is cleared renally within 24 hours.[10]

Therapeutic Window & Safety:

-

Therapeutic Use: Paget’s disease of bone, Heterotopic Ossification, Hypercalcemia of Malignancy.[10]

-

Toxicity Warning: High doses (>10-20 mg/kg/day) can inhibit bone mineralization, leading to osteomalacia (soft bones), distinct from the osteonecrosis of the jaw (ONJ) seen with potent N-BPs.

References

-

PubChem. Etidronate Disodium - Compound Summary. National Library of Medicine. Available at: [Link]

-

DrugBank Online. Etidronic acid: Pharmacology and Structure. Available at: [Link]

- United States Pharmacopeia (USP).Etidronate Disodium Monograph. USP-NF. (Requires Subscription for full text, referenced for Method L23).

- Russell, R. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19.

-

Frith, J. C., et al. (1997). The molecular mechanism of action of the antiresorptive bisphosphonates.[11] Journal of Bone and Mineral Research. (Establishes the ATP analog mechanism).

Sources

- 1. Etidronic Acid [drugfuture.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. eurofins.com [eurofins.com]

- 4. drugs.com [drugs.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. nbinno.com [nbinno.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Etidronic acid - Wikipedia [en.wikipedia.org]

- 10. Articles [globalrx.com]

- 11. What is Etidronate Disodium used for? [synapse.patsnap.com]

Mechanism of Action of Etidronate Disodium in Bone Resorption: A Comprehensive Technical Guide

Executive Summary

Etidronate disodium is a foundational first-generation, non-nitrogen-containing bisphosphonate (non-N-BP) utilized in the management of skeletal disorders characterized by excessive osteoclast-mediated bone resorption, such as Paget’s disease and heterotopic ossification[1]. Unlike modern nitrogenous bisphosphonates (N-BPs) that inhibit the mevalonate pathway, etidronate exerts its antiresorptive effects through a distinct, metabolite-driven mechanism. This whitepaper provides an in-depth mechanistic analysis of etidronate disodium, detailing its unique pharmacodynamics, intracellular conversion into cytotoxic ATP analogs, and the rigorous, self-validating experimental methodologies required to quantify its efficacy in vitro.

Molecular Architecture and Bone Mineral Affinity

The pharmacological behavior of etidronate is dictated by its core chemical structure: a central carbon atom flanked by two phosphonate groups (the P-C-P backbone)[2]. This structure is a non-hydrolyzable analog of inorganic pyrophosphate (PPi), an endogenous byproduct of human metabolism[2].

The P-C-P moiety facilitates bidentate and tridentate chelation with calcium ions, granting etidronate a high selectivity for the hydroxyapatite crystals that comprise the inorganic matrix of bone[1]. However, etidronate possesses a simple methyl group at the R2 position. Because it lacks the complex nitrogen-containing side chains of later-generation bisphosphonates (like alendronate or zoledronate), etidronate exhibits a comparatively lower binding affinity for hydroxyapatite[[“]][4]. This moderate-low affinity translates to a shorter persistence in bone tissue and a more readily reversible antiresorptive effect[[“]][4].

Core Mechanism of Action: Intracellular ATP Analog Formation

The mechanism by which etidronate halts bone resorption is fundamentally distinct from N-BPs. N-BPs inhibit farnesyl pyrophosphate synthase (FPPS), preventing protein prenylation[5][6]. Etidronate, conversely, acts as a molecular "Trojan Horse" that hijacks the cell's translational machinery[5][6].

Osteoclast-Mediated Endocytosis

Because etidronate is highly polar, it cannot passively diffuse across the osteoclast's plasma membrane. Instead, it relies on the osteoclast's own resorptive machinery. When an osteoclast attaches to bone and secretes protons via vacuolar-type H+-ATPases (V-ATPases) to dissolve the mineral, the localized acidic environment (pH ~4.5) releases the surface-bound etidronate[7]. The drug is then internalized via fluid-phase endocytosis across the ruffled border into the cytosol[5].

Metabolic Hijacking by Aminoacyl-tRNA Synthetases

Once in the cytosol, etidronate structurally mimics PPi. Class II aminoacyl-tRNA synthetases—enzymes normally responsible for attaching amino acids to their cognate tRNAs—mistakenly utilize etidronate in place of PPi during the amino acid activation step[5][6]. This reverse reaction condenses etidronate with adenosine monophosphate (AMP), generating a non-hydrolyzable, cytotoxic ATP analog known as an AppCp-type metabolite [5][6].

Mitochondrial Dysfunction and Apoptosis

The resulting AppCp metabolites cannot be utilized by ATP-dependent cellular enzymes. As these non-hydrolyzable analogs accumulate, they competitively inhibit multiple intracellular processes, induce mitochondrial membrane depolarization, and trigger the release of cytochrome c[5][8]. This cascade culminates in caspase-mediated osteoclast apoptosis, thereby permanently arresting bone resorption at that specific remodeling site[6][8].

Fig 1: Intracellular pathway of etidronate-induced osteoclast apoptosis via ATP analog formation.

Quantitative Pharmacodynamics & Binding Kinetics

To understand etidronate's clinical dosing and experimental requirements, it must be contextualized against other bisphosphonates. Due to its lower hydroxyapatite affinity and reliance on ATP analog accumulation, etidronate requires higher concentrations to achieve the same antiresorptive efficacy as N-BPs[[“]][8].

Table 1: Comparative Pharmacodynamics of Bisphosphonates

| Bisphosphonate Class | Compound | Primary Intracellular Target | Hydroxyapatite Affinity | In Vitro IC₅₀ (Bone Resorption) |

| First-Generation (Non-N-BP) | Etidronate | Aminoacyl-tRNA synthetases (AppCp formation) | Moderate-Low | ~10 - 100 µM |

| First-Generation (Non-N-BP) | Clodronate | Aminoacyl-tRNA synthetases (AppCp formation) | Low | ~10 - 100 µM |

| Second-Generation (N-BP) | Alendronate | Farnesyl Pyrophosphate Synthase (FPPS) | High | ~1 - 10 nM |

| Third-Generation (N-BP) | Zoledronate | Farnesyl Pyrophosphate Synthase (FPPS) | Very High | < 1 nM |

Data synthesized from comparative binding and resorption assays[[“]][4][8].

Experimental Methodologies: Validating the Mechanism

Investigating the pharmacology of etidronate requires a highly specific, self-validating experimental design. Standard cell culture techniques often produce false negatives because they fail to replicate the physiological conditions required for bisphosphonate uptake.

Below is a robust, three-pronged protocol designed to validate etidronate's mechanism of action, ensuring that observed reductions in resorption are directly caused by AppCp-mediated apoptosis.

Phase 1: Substrate-Dependent Osteoclastogenesis

-

Step 1: Isolate primary murine bone marrow-derived macrophages (BMMs).

-

Step 2: Seed BMMs onto sterile bovine dentin slices in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) for 4-5 days.

-

Causality Insight: Bisphosphonates are highly polar and do not passively cross lipid bilayers. They must be adsorbed onto a mineralized matrix. The osteoclast's ruffled border acidifies the dentin surface, releasing the etidronate for fluid-phase endocytosis. Assays performed on standard tissue culture plastic yield false-negative resistance because the drug cannot be internalized efficiently without the active mineral resorption machinery.

-

Phase 2: Etidronate Treatment

-

Step 3: Introduce Etidronate disodium (10 µM – 100 µM) into the culture media.

Phase 3: The Self-Validating Triad (Mechanistic Readouts)

To ensure the observed reduction in bone resorption is mechanistically tied to ATP analog formation rather than generalized cytotoxicity, the assay splits into three parallel readouts:

-

Readout A (Functional - Pit Formation): Remove cells and stain the dentin slices with toluidine blue. Quantify the total resorbed area using image analysis software.

-

Readout B (Mechanistic - LC-MS/MS): Lyse a parallel cohort of osteoclasts.

-

Extraction Causality: Lysates must be extracted using a cold methanol/water/chloroform gradient to precipitate proteins while preserving highly polar nucleotide metabolites. The detection of the AppCp analog (mass transition specific to the etidronate-ATP conjugate) via LC-MS/MS confirms the enzymatic reversal of class II aminoacyl-tRNA synthetases[5][6].

-

-

Readout C (Viability - Caspase-3/7): Perform a luminescent Caspase-3/7 assay to confirm that the reduction in pit formation is driven by apoptosis, the terminal result of AppCp accumulation[6][8].

Fig 2: Experimental workflow for validating etidronate's mechanism of action in osteoclasts.

Clinical Implications & Pharmacokinetics

The unique mechanism of etidronate directly informs its clinical administration. Because etidronate closely mimics pyrophosphate (a natural inhibitor of bone mineralization), continuous high-dose exposure can physically coat the bone surface and halt the deposition of new calcium phosphate crystals, leading to a condition known as osteomalacia (undermineralization of bone)[2][9].

To circumvent this, etidronate is administered via intermittent cyclical therapy (e.g., 400 mg daily for 14 days, followed by 76 days of calcium supplementation without the drug)[9]. This cyclical regimen provides sufficient etidronate to induce osteoclast apoptosis and reduce activation frequency by ~50%, while allowing a drug-free window for normal osteoblast-mediated bone mineralization to occur unimpeded.

References

1.5 2.1 3.6 4.2 5.7 6.9 7. 8. [“] 9.4 10.8

Sources

- 1. researchgate.net [researchgate.net]

- 2. nps.org.au [nps.org.au]

- 3. consensus.app [consensus.app]

- 4. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.aap.org [publications.aap.org]

- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Etidronate for the primary and secondary prevention of osteoporotic fractures in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability Constants of Etidronate Disodium Complexes: A Comprehensive Technical Guide

Executive Summary

Etidronate disodium, the disodium salt of 1-hydroxyethane-1,1-diphosphonic acid (HEDP), is a highly potent bisphosphonate chelating agent. Its ability to form exceptionally stable thermodynamic complexes with a wide array of biologically and industrially significant metal ions dictates its efficacy in applications ranging from radiopharmaceuticals to industrial descaling. This whitepaper provides an in-depth analysis of the thermodynamic stability constants of etidronate-metal complexes, detailing the chemical speciation, quantitative binding profiles, and the rigorous experimental methodologies required for precise thermodynamic profiling.

Chemical Speciation and The Thermodynamics of Chelation

The thermodynamic stability of metal-etidronate complexes is intrinsically linked to the pH-dependent speciation of the HEDP ligand. HEDP is a tetrabasic acid, meaning its coordination behavior is dictated by the progressive deprotonation of its phosphonate groups.

According to structural analyses of 1, the ligand exhibits four distinct acid dissociation constants (pKa): 1.43, 2.70, 7.02, and 11.2.

-

Acidic to Neutral Environments (pH < 7.02): The ligand exists predominantly as partially protonated species (H₃L⁻ and H₂L²⁻). In this state, metal coordination typically results in weaker, protonated chelates (e.g.,[MH₂L]).

-

Alkaline Environments (pH > 11.2): The ligand is fully deprotonated (L⁴⁻). The electron-rich hydroxyl and phosphonate oxygen atoms become fully available, driving the formation of highly stable, three-coordinate configurations with metal cations.

The causality behind the high stability of these complexes lies in the chelate effect . The bidentate (or tridentate, involving the hydroxyl group) nature of HEDP creates a highly favorable entropic shift when water molecules in the metal's primary hydration sphere are displaced by the rigid bisphosphonate backbone.

HEDP pH-dependent speciation and metal complexation pathways.

Quantitative Stability Profiles

The efficacy of etidronate as a chelator is quantified by its stability constants (log K) and overall formation constants (log β). Hard Lewis acids, such as Fe(III) and Al(III), exhibit exceptionally high affinities for the hard oxygen donors of the phosphonate groups, aligning perfectly with Hard-Soft Acid-Base (HSAB) theory.

The following table synthesizes the thermodynamic stability constants for various metal-etidronate complexes, derived from rigorous2 and 3.

| Metal Ion | Complex Stoichiometry | Log Stability Constant (log K / log β) | Experimental Conditions |

| Fe(III) | [FeL] | Stepwise log K: 12.3, 17.5, 21.6 | 25°C, I = 0.1 M KNO₃ |

| Al(III) | [AlL] | Stepwise log K: 11.7, 17.1, 21.3 | 25°C, I = 0.1 M KNO₃ |

| Cr(III) | [CrL] | Stepwise log K: 8.8, 15.2, 20.2 | 25°C, I = 0.1 M KNO₃ |

| Eu(III) | [EuH₂L]⁺ | Overall log β: 23.7 | Aqueous solution |

| Cu(II) | [CuL]²⁻ | log K: 12.64 | Bulk solution |

| Cu(II) | [CuHL]⁻ | log K: 7.07 | Bulk solution |

| Cu(II) | [CuH₂L]⁰ | log K: 3.80 | Bulk solution |

Note: The dramatic decrease in stability from the fully deprotonated [CuL]²⁻ (12.64) to the protonated [CuH₂L]⁰ (3.80) highlights the critical impact of pH on ligand competition and complexation affinity.

Experimental Methodologies for Thermodynamic Profiling

In thermodynamic profiling, precision is governed by the rigorous control of variables. The Calvin-Bjerrum pH-titration technique remains the gold standard for determining the stability constants of metal-etidronate complexes.

The Causality of the Method: The coordination of a metal ion to the phosphonate oxygen atoms of HEDP displaces protons. By quantifying this proton displacement via high-resolution potentiometry upon the addition of a strong base, we can mathematically derive the Bjerrum formation function (

Protocol: Determination of Stability Constants via Potentiometric Titration

Self-Validating System Architecture: This protocol is inherently self-validating. By titrating a background electrolyte blank, a ligand-only solution, and the metal-ligand mixture, the system generates a closed-loop dataset. If the calculated theoretical titration curve deviates from the experimental curve by a standard deviation >0.05 pH units, the system flags a loss of equilibrium (e.g., CO₂ ingress or electrode drift), mandating immediate recalibration.

Step 1: Reagent Preparation & Standardization

-

Prepare a 0.1 M KNO₃ background electrolyte solution to maintain a constant ionic strength. Causality: Activity coefficients must remain constant so that concentration quotients accurately reflect thermodynamic stability.

-

Standardize a 0.01 M NaOH titrant solution against potassium hydrogen phthalate (KHP) using Gran's plot method to ensure precise molarity.

-

Prepare three distinct titration vessels:

-

Vessel A (Blank): 50 mL of 0.1 M KNO₃.

-

Vessel B (Ligand): 50 mL of 0.1 M KNO₃ + 1.0 mM Etidronate Disodium.

-

Vessel C (Complex): 50 mL of 0.1 M KNO₃ + 1.0 mM Etidronate Disodium + 1.0 mM Metal Salt (e.g., Cu(NO₃)₂).

-

Step 2: Titration Setup

-

Submerge a high-precision glass pH electrode into the reaction vessel.

-

Purge the system continuously with high-purity Nitrogen (N₂) gas. Causality: N₂ purging prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially skew the delicate pH equilibria.

-

Thermostat the vessel to exactly 25.0 ± 0.1 °C using a water-jacketed cell.

Step 3: Data Acquisition

-

Add the standardized 0.01 M NaOH in 0.05 mL increments using an automated micro-burette.

-

Allow the pH reading to stabilize (drift < 0.002 pH/min) before recording the volume-pH data pair.

-

Continue the titration until the pH reaches 11.5.

Step 4: Computational Analysis

-

Calculate the free ligand concentration ([L]) and the average number of protons associated with the ligand (

) at each pH increment. -

Utilize non-linear regression software (e.g., HYPERQUAD or similar computational models) to solve the formation function and extract the stepwise stability constants.

Step-by-step potentiometric titration workflow for stability constant determination.

Industrial & Clinical Implications

Understanding the exact thermodynamic boundaries of etidronate complexes directly informs formulation strategies:

-

Clinical Diagnostics & MRI: Research into4 has demonstrated that species such as MnL²⁻ accumulate at physiological pH (~7.4). The high stability of this specific deprotonated form prevents premature dissociation in the bloodstream, making it a viable candidate for MRI contrast reagents.

-

Industrial Descaling: The dissolution of calcium sulfate scale relies heavily on the formation of the highly stable CaL complex. Because the binding energy and log K values peak under weak alkaline conditions, industrial engineers must buffer HEDP solutions to pH > 7.02 to maximize the thermodynamic drive for calcium chelation.

References

- Benchchem.Tetrapotassium Etidronate as a Chelating Agent in Biological Systems: A Technical Guide.

- ACS Publications.Insight into Cu(II) Adsorption on Polyamine Resin in the Presence of HEDP by Tracking the Evolution of Amino Groups and Cu(II).

- NIH/PMC.Molecular structures of 1-hydroxyethane-1,1-diphosphonic acid for removing calcium sulfate scale under different pH conditions.

- Kazan Federal University (KPFU).Complexation of 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP) and Manganese(II) in Aqueous Solution.

Sources

- 1. Molecular structures of 1-hydroxyethane-1,1-diphosphonic acid for removing calcium sulfate scale under different pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Complexation of 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP) and Manganese(II) in Aqueous Solution [kpfu.ru]

Etidronic Acid vs. Etidronate Disodium: A Physicochemical and Pharmacological Divergence Guide

Executive Summary

In the development of bisphosphonate therapeutics and industrial chelators, the distinction between Etidronic Acid (HEDP) and its salt form, Etidronate Disodium , is not merely semantic—it is a functional divergence that dictates utility. While they share the same geminal bisphosphonate core (

This guide analyzes the transition from the aggressive industrial acid (HEDP) to the clinically viable salt (Etidronate Disodium), providing researchers with the mechanistic grounding required for formulation, analysis, and therapeutic deployment.

Part 1: Physicochemical Characterization

The core difference lies in the neutralization of the phosphonic acid groups. Etidronic acid is a tetraprotic acid. The disodium salt represents the species formed at the second equivalence point, which is critical for physiological compatibility.

Comparative Properties Table

| Feature | Etidronic Acid (HEDP) | Etidronate Disodium |

| CAS Registry | 2809-21-4 | 7414-83-7 |

| Formula | ||

| Molecular Weight | 206.03 g/mol | 249.99 g/mol |

| Physical State | Colorless liquid (60% aq) or hygroscopic crystal | White crystalline powder |

| pH (1% Solution) | < 2.0 (Strongly Acidic) | 4.0 – 6.0 (Weakly Acidic) |

| pKa Values | 1.35, 2.87, 7.03, 11.3 | N/A (Salt form) |

| Primary Utility | Industrial Scale Inhibition, Chelation | Clinical API (Paget’s, Heterotopic Ossification) |

| Solubility | Miscible in water (Very High) | Soluble (~26 mg/mL) |

Chemical Equilibrium & Chelation Logic

The efficacy of these compounds relies on the P-C-P backbone's ability to chelate divalent cations (

Visualization: Protonation & Chelation Dynamics

The following diagram illustrates the stepwise deprotonation of HEDP and the formation of the active calcium-chelating complex.

Caption: Stepwise neutralization of Etidronic Acid to Etidronate Disodium, facilitating physiological compatibility and subsequent bone mineral binding.

Part 2: Pharmacological & Biological Divergence

While HEDP is the raw material, Etidronate Disodium is the pharmacologically active species administered to patients.

Mechanism of Action (MOA): The Non-Nitrogen Distinction

It is vital to distinguish Etidronate from second-generation bisphosphonates (e.g., Alendronate, Zoledronate). Etidronate is a non-nitrogen-containing bisphosphonate .[1]

-

Nitrogen-BPs: Inhibit farnesyl pyrophosphate synthase (FPPS), disrupting protein prenylation.

-

Etidronate: Mimics pyrophosphate (

).[1] It is metabolically incorporated into non-hydrolyzable ATP analogs (AppCp-type nucleotides). These toxic analogs accumulate intracellularly, inhibiting ATP-dependent enzymes and inducing osteoclast apoptosis.

Therapeutic Window & Calcification Risk

Etidronate has a narrow therapeutic index. Unlike newer BPs, high doses of Etidronate inhibit not only bone resorption (osteoclast activity) but also bone mineralization (osteoblast activity), potentially leading to osteomalacia (soft bones). This is why it is dosed cyclically (e.g., 2 weeks on, 10 weeks off).

Visualization: Osteoclast Apoptosis Pathway

Caption: The metabolic pathway of Etidronate, showing its incorporation into cytotoxic ATP analogs which drive osteoclast apoptosis.[2][3]

Part 3: Analytical Methodologies

Distinguishing and quantifying these compounds is challenging because the bisphosphonate backbone lacks a chromophore, rendering standard UV-HPLC ineffective without derivatization.

Preferred Method: Ion Chromatography (IC) with Suppressed Conductivity. This method relies on the ionic nature of the phosphonate groups rather than light absorption.

Protocol: Determination of Etidronate Purity

Objective: Quantify Etidronate Disodium and detect inorganic phosphate/phosphite impurities.

-

System Setup:

-

Instrument: Ion Chromatograph (e.g., Dionex ICS-5000).[4]

-

Detector: Conductivity Detector (Suppressed mode).

-

Column: Anion Exchange (e.g., IonPac AS18 or AS11-HC). High capacity is required to separate the drug from chloride/sulfate.

-

Suppressor: Anion Self-Regenerating Suppressor (ASRS), external water mode.

-

-

Reagents & Mobile Phase:

-

Eluent Source: Potassium Hydroxide (KOH) generator (Eluent Generation is preferred to reduce baseline drift).

-

Gradient:

-

0–5 min: 10 mM KOH (Isocratic)

-

5–20 min: Ramp to 45 mM KOH (Elutes Etidronate)

-

20–25 min: 45 mM KOH (Wash)

-

25–30 min: 10 mM KOH (Equilibration)

-

-

-

Sample Preparation:

-

Dissolve Etidronate Disodium powder in DI water to a concentration of 1.0 mg/mL.

-

Filter through 0.22 µm PES filter.

-

Note: Do not use glass vials if low-level phosphate analysis is critical (leaching risk); use polypropylene.

-

-

Execution:

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

-

Data Analysis:

-

Etidronate elutes later than inorganic anions (

, -

Quantify using external calibration curves (

).

-

Part 4: Industrial vs. Clinical Utility

The chemical state dictates the end-use environment.

Etidronic Acid (Industrial Sector)[7][8][9]

-

Application: Cooling towers and boilers.

-

Mechanism: "Threshold Effect." HEDP adsorbs onto microscopic crystal nuclei (calcite/gypsum), distorting their lattice structure and preventing precipitation even at supersaturated levels.

-

Why Acid? In industrial water treatment, the pH is often adjusted downstream. The acid form is more concentrated (active content) and cost-effective for bulk dosing.

Etidronate Disodium (Pharmaceutical Sector)[1][4][5][10][11][12]

-

Application:

-

Why Salt?

-

Gastric Tolerance: The acid form would cause severe esophagitis.

-

Solubility: The disodium salt balances water solubility with lipophilicity sufficient for paracellular absorption (though oral bioavailability remains low, ~3%).

-

References

-

PubChem. (n.d.). Etidronic Acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

DrugBank Online. (n.d.). Etidronic acid: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

-

Rogers, M. J., et al. (1994). Bisphosphonates metabolize to ATP analogs. Journal of Bone and Mineral Research. Retrieved from [Link] (General reference for Non-N-BP mechanism).

-

FDA Access Data. (n.d.). Didronel (Etidronate Disodium) Label Information. Retrieved from [Link]

Sources

- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]

- 3. What is Etidronate Disodium used for? [synapse.patsnap.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Etidronic Acid [drugfuture.com]

- 6. Etidronate Disodium, HEDP Na2 - IRO Chemical HEDP Website [irohedp.com]

- 7. Etidronate disodium | CAS#:7414-83-7 | Chemsrc [chemsrc.com]

- 8. nps.org.au [nps.org.au]

- 9. CAS 7414-83-7: Etidronate disodium | CymitQuimica [cymitquimica.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Etidronate Disodium as a Chelating Agent: Molecular Dynamics, Protocols, and Applications

Executive Summary

Etidronate disodium (HEDP-Na₂), the disodium salt of 1-hydroxyethane-1,1-diphosphonic acid, is a foundational first-generation bisphosphonate. While historically recognized for its therapeutic role in modulating bone metabolism, its core chemical utility stems from its robust, highly specific chelating properties. Unlike traditional aminopolycarboxylic acids (e.g., EDTA), etidronate possesses a unique P-C-P (phosphorus-carbon-phosphorus) backbone. This structural feature not only confers resistance to enzymatic and chemical hydrolysis but also dictates its highly selective coordination chemistry with divalent and trivalent metal ions.

This whitepaper provides an in-depth technical analysis of etidronate disodium, exploring its thermodynamic chelation profile, cellular mechanisms, and validated experimental protocols for both chemical and clinical applications.

Structural Chemistry and Chelation Thermodynamics

The chelating efficacy of etidronate disodium is driven by its two phosphonate groups and a central hydroxyl group attached to the same carbon atom. This configuration allows it to act as a polydentate ligand, coordinating with central metal ions to form highly stable, six-membered chelate rings[1].

The causality behind its specific application profile lies in its thermodynamic stability constants (log K). Etidronate is classified as a "weak" chelator compared to EDTA. However, this "weakness" is a critical advantage in biological systems where aggressive demineralization must be avoided.

Quantitative Data: Stability Constants Comparison

The following table summarizes the stability constants of etidronate versus EDTA. A higher log K value indicates a more thermodynamically stable metal-ligand complex.

| Metal Ion | Biological/Chemical Relevance | Etidronate (log K) | EDTA (log K) |

| Ca²⁺ | Bone matrix, cellular signaling | 6.04 | 10.60 |

| Mg²⁺ | Enzyme cofactor | 6.08 | 8.69 |

| Fe³⁺ | Pro-oxidant catalyst | ~16.00 | 25.10 |

| Cu²⁺ | Metal-catalyzed oxidation | ~11.80 | 18.80 |

Data synthesized from comparative analyses of chelating agents[2],[3].

Caption: Chelation mechanism of Etidronate Disodium forming a stable 6-membered ring with a metal ion.

Pharmacological and Chemical Applications

Bone Targeting and Osteoclast Modulation

In drug development, etidronate's affinity for calcium is exploited to target hydroxyapatite, the primary mineral component of bone. The P-C-P bond mimics endogenous pyrophosphate (P-O-P) but cannot be cleaved by alkaline phosphatase.

Mechanistically, as osteoclasts resorb bone, the local acidic microenvironment triggers the release of etidronate from the bone matrix. The drug is then internalized into the osteoclast via fluid-phase endocytosis[4]. Once inside the cytosol, it disrupts intracellular signaling, leading to chromatin condensation, cytoskeletal detachment, and ultimately, osteoclast apoptosis[5],[6].

Caption: Cellular signaling pathway of Etidronate-induced osteoclast apoptosis and resorption inhibition.

Continuous Chelation in Endodontics

A breakthrough application of etidronate disodium is in endodontic "continuous chelation." Traditional protocols alternate between sodium hypochlorite (NaOCl) for tissue dissolution and EDTA for smear layer removal. However, EDTA rapidly degrades NaOCl, neutralizing its antimicrobial efficacy within minutes[7].

Because etidronate lacks the oxidizable amine groups present in EDTA, it is chemically compatible with NaOCl. An admixture of 18% etidronate and 5% NaOCl maintains its active chlorine concentration for over an hour, allowing simultaneous tissue dissolution, antimicrobial action, and calcium chelation[7].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to establish causality and data reliability.

Protocol 1: Determination of Calcium Chelation Capacity (Calvin-Bjerrum Titration)

Objective: To quantify the thermodynamic stability constant (log K) of the etidronate-Ca²⁺ complex[1]. Causality: As etidronate coordinates with Ca²⁺, protons are displaced from the hydroxyl and phosphonate groups. By measuring the pH drop relative to a ligand-only control, the exact ratio of complex formation can be calculated.

-

Standardization: Calibrate a high-precision pH meter using standard buffers (pH 4.01, 7.00, 10.01).

-

Baseline (Blank) Titration: Titrate 50 mL of 0.01 M HNO₃ with a standardized 0.1 M NaOH solution to establish the baseline thermodynamic curve.

-

Ligand Titration: Add etidronate disodium to the acid solution to achieve a 0.001 M concentration. Titrate with 0.1 M NaOH to determine the pKa values of the free ligand.

-

Complexation Titration: Introduce CaCl₂ to the ligand mixture at a strict 1:1 molar ratio (0.001 M). Titrate with 0.1 M NaOH.

-

Self-Validation & Analysis: The shift in the titration curve (lower pH at equivalent NaOH volumes compared to step 3) confirms proton displacement via chelation. Calculate the formation function (

) and free ligand concentration (pL) to derive log K.

Protocol 2: NaOCl Compatibility Assay for Continuous Chelation

Objective: To validate the oxidative stability of etidronate in the presence of sodium hypochlorite compared to EDTA[7]. Causality: Iodometric titration directly measures free available chlorine (FAC). If the chelator is oxidized by NaOCl, FAC will drop. A stable FAC confirms chemical compatibility.

-

Baseline Measurement: Perform an iodometric titration on a fresh 5% NaOCl solution to determine the initial FAC (Control 1).

-

Admixture Preparation:

-

Test Group: Mix equal volumes of 18% Etidronate Disodium and 5% NaOCl.

-

Control 2: Mix equal volumes of 17% EDTA and 5% NaOCl.

-

-

Time-Course Sampling: Extract 5 mL aliquots from both mixtures at

and -

Quenching & Titration: To each aliquot, immediately add 2 g of Potassium Iodide (KI) and 10 mL of glacial acetic acid. The KI is oxidized by the remaining FAC to form iodine (

). Titrate the liberated iodine with standardized 0.1 N Sodium Thiosulfate ( -

Data Interpretation: Etidronate will show >85% FAC retention at 60 minutes, validating its structural resistance to oxidation, whereas EDTA will show near 0% FAC within 15 minutes.

Caption: Experimental workflow for assessing the compatibility of Etidronate with sodium hypochlorite.

Advanced Synthesis: Microwave-Assisted Methods

The industrial synthesis of etidronate disodium traditionally involves reacting phosphorous acid (

Recent advancements have transitioned to Microwave-Assisted Synthesis (MWAS) . Causality for MWAS Adoption: Microwave irradiation provides localized, rapid heating of polar molecules within the reaction mixture. This drastically reduces the activation energy barrier for the formation of the P-C-P backbone. By using MWAS, the reaction time is reduced from hours to approximately 17 minutes, while simultaneously increasing the yield of the monosodium/disodium salts to >78% and minimizing hazardous solvent waste[8],.

References

-

Etidronate disodium | CAS#:7414-83-7, Chemsrc, [Link]

-

Resistance to compressive force in continuous chelation, UQ eSpace, [Link]

-

Etidronate, Disodium | Drug Information, Uses, Side Effects, Chemistry, Pharmacompass,[Link]

-

Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details, MDPI, [Link]

-

Continuous chelation – a biological and clinical upgrade of root canal treatment strategy, Romanian Journal of Oral Rehabilitation,[Link]

-

Microwave-assisted synthesis of nanomaterials: a green chemistry perspective, RSC Publishing, [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Etidronate, Disodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Etidronate disodium | CAS#:7414-83-7 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rjor.ro [rjor.ro]

- 8. mdpi.com [mdpi.com]

Crystal Structure Analysis of Disodium 1-Hydroxyethylidene-1,1-Diphosphonate

Form I (Tetrahydrate) – Technical Guide for Pharmaceutical Scientists

Executive Summary & Chemical Identity

Disodium 1-hydroxyethylidene-1,1-diphosphonate (Na₂HEDP), commonly known as Etidronate Disodium , represents a foundational class of bisphosphonates used in bone resorption therapy and industrial chelation. Unlike pyrophosphates (P-O-P), the P-C-P backbone provides enzymatic resistance, while the hydroxyl group at the C1 position enhances metal affinity.

For researchers and formulators, the Tetrahydrate (Form I) is the critical solid-state target. It is the thermodynamically stable form under ambient conditions, serving as the primary Active Pharmaceutical Ingredient (API). Understanding its crystal lattice is essential for controlling dehydration-induced amorphization, which directly impacts shelf-life and dissolution kinetics.

| Parameter | Specification |

| IUPAC Name | Disodium; hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate |

| Formula | |

| Crystal System | Monoclinic (Characteristic of Form I) |

| Stability | Stable at ambient RH; Dehydrates > 50°C to Amorphous/Form II/III |

| Key Interaction | Tridentate chelation of |

Crystallization & Experimental Workflow

High-quality single crystals of polar organic salts like Na₂HEDP are notoriously difficult to grow due to high aqueous solubility and tendency to form polycrystalline crusts. The following protocol prioritizes nucleation control to isolate Form I.

Crystal Growth Protocol (Slow Diffusion)

-

Objective: Grow single crystals suitable for SC-XRD (>0.2 mm).

-

Solvent System: Water (Good solvent) / Ethanol or Acetone (Anti-solvent).

-

Method: Liquid-Liquid Diffusion (Layering).

Step-by-Step:

-

Dissolution: Dissolve 100 mg of Na₂HEDP powder in 2 mL of deionized water. Vortex until clear.

-

pH Check: Ensure pH is ~4.5–5.0. (The disodium salt naturally buffers here; adjusting pH changes the protonation state to mono- or tri-sodium).

-

Layering: In a narrow NMR tube or crystallization vial, carefully layer 4 mL of ethanol on top of the aqueous solution. Do not mix.

-

Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation/pressure release). Store at 20°C vibration-free.

-

Harvest: Colorless block/plate crystals appear at the interface after 3–7 days.

X-Ray Diffraction Data Acquisition Strategy

Phosphonates scatter weakly compared to heavy metals, but the presence of Sodium and Phosphorus allows for good determination.

-

Temperature: Collect at 100 K (Cryostream).

-

Reasoning: Room temperature collection often leads to high thermal parameters for the lattice water molecules, making the H-bond network difficult to resolve.

-

-

Source: Mo-Kα (

Å) or Cu-Kα.-

Insight: Cu-Kα is preferred for absolute configuration if chiral impurities are suspected, but Mo is standard for resolution.

-

-

Resolution: Aim for

Å or better to resolve the H-atoms on the hydroxyl and phosphonate groups.

Structural Elucidation: The Core Analysis

The crystal structure of Na₂HEDP Tetrahydrate is defined by three distinct structural tiers: the Ligand Conformation, the Cation Coordination, and the Hydration Network.

Molecular Conformation (The Ligand)

The HEDP anion (

-

P-C-P Backbone: The central carbon (C1) is

hybridized, bonding to two Phosphonates, a Methyl group, and a Hydroxyl group. -

Protonation State: In the disodium salt, two protons are removed.[1] Typically, one proton remains on each phosphonate group (

), or one group is fully deprotonated (

Sodium Coordination (The Chelate)

Sodium ions in this lattice do not float freely; they are structurally pinned by the HEDP ligands.

-

Geometry: Distorted Octahedral (Coordination Number 6).

-

Ligands: The

is coordinated by:-

Phosphonate Oxygen atoms (Direct bonding).

-

The C1-Hydroxyl group (Tridentate chelation hook).

-

Water molecules (Bridging the metal centers).

-

-

Polymeric Chains: The sodium centers are often bridged by the phosphonate groups, forming infinite 1D chains or 2D layers running through the crystal. This polymeric nature contributes to the high melting point and stability.

The Hydration Network (Form I Stability)

The "Tetrahydrate" designation is misleadingly simple. The four water molecules play distinct roles:

-

Coordination Water: Directly bonded to

. Removal requires high energy (heating > 60°C). -

Lattice Water: Trapped in channels between the Na-HEDP layers. These are held only by Hydrogen bonds.

-

Dehydration Mechanism: When heated, the lattice water leaves first (forming amorphous phases), followed by coordination water (leading to Form II/III). This stepwise loss is why TGA (Thermogravimetric Analysis) shows distinct weight loss steps.

Visualization of the Lattice Logic

The following diagram illustrates the hierarchical organization of the crystal lattice.

Figure 1: Hierarchical assembly of Disodium Etidronate Tetrahydrate. Note the dual role of water.

Pharmaceutical Implications

The crystal structure directly informs the drug's behavior in formulation and storage.

Polymorphism & Stability

As detailed by Ito et al. (2021) , Form I is the most stable solid state at ambient humidity.

-

Risk: Exposure to high heat (>60°C) or extreme desiccation (0% RH) triggers dehydration.

-

Consequence: Loss of lattice water collapses the channels, resulting in an Amorphous phase.

-

Reversibility: The amorphous phase is hygroscopic and will revert to Form I upon exposure to humidity, but this phase transition can cause physical instability (caking, cracking) in tablets.

XANES Fingerprinting

Standard XRD can sometimes struggle to distinguish subtle hydration states in polycrystalline powders. Phosphorus K-edge XANES (X-ray Absorption Near-Edge Structure) is a powerful complementary technique.[2]

-

Mechanism: It probes the electronic environment of the Phosphorus atom.

-

Application: Changes in the P-O bond lengths and angles (caused by Na coordination changes during dehydration) appear as distinct spectral shifts, allowing detection of Form II or Amorphous content even when XRD is ambiguous.

References

-

Ito, N., Hashizuka, T., Ito, M., & Noguchi, S. (2021). Investigation of Physical Properties of Disodium Etidronate Tetrahydrate and Application of Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy. Pharmaceutical Research, 38, 2147–2155.[2]

-

PubChem Compound Summary. (n.d.). Etidronate Disodium (CID 23894). National Center for Biotechnology Information.

- Barnett, B. L., & Strickland, L. C. (1979). Structure of Disodium Dihydrogen 1-Hydroxyethylidene-1,1-diphosphonate Tetrahydrate. Acta Crystallographica Section B. (Foundational structural reference for the class).

Sources

Technical Deep Dive: Etidronate Disodium Solubility Profile

Content Type: Technical Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals Subject: Comparative Solubility Analysis (Aqueous vs. Organic) & Experimental Protocols

Executive Summary

Etidronate disodium (Didronel) represents the first-generation bisphosphonate class, characterized structurally by a P-C-P (geminal bisphosphonate) backbone. Its solubility profile is defined by a stark dichotomy: high aqueous solubility driven by ionic dissociation and hydration energy, versus practical insolubility in organic solvents due to extreme polarity and lack of lipophilic domains.

Understanding this contrast is critical for:

-

Formulation: Designing stable aqueous injectables or oral solutions.

-

Purification: Utilizing organic antisolvents (ethanol, acetone) for crystallization.

-

Bioavailability: Predicting gastrointestinal absorption (Class III BCS - High Solubility, Low Permeability).

Molecular Basis of Solubility

The solubility behavior of etidronate disodium is dictated by its unique physicochemical architecture. Unlike nitrogen-containing bisphosphonates (e.g., alendronate), etidronate lacks a basic nitrogen side chain, relying solely on the phosphonate groups for ionization.

Structural Determinants

-

Geminal Bisphosphonate Core: The P-C-P bond is stable against enzymatic hydrolysis. The central carbon is substituted with a hydroxyl group and a methyl group.

-

Ionic Character: As a disodium salt, the molecule exists as a pre-ionized electrolyte solid. Upon contact with water, the crystal lattice energy is overcome by the high hydration enthalpy of the

ions and the phosphonate anions. -

Hydrophilicity (LogP): The calculated LogP is approximately -3.0 to -0.99, indicating extreme hydrophilicity. This negative value confirms the molecule's inability to penetrate lipophilic organic solvent networks.

Thermodynamics of Solvation

| Solvent Type | Interaction Mechanism | Outcome |

| Water (High Dielectric) | Ion-dipole interactions form a hydration shell around the phosphonate oxygens and sodium ions. | Soluble (>26 mg/mL to ~200 mg/mL depending on pH/Temp) |

| Ethanol/Methanol | Weak dipole-dipole interactions cannot overcome the lattice energy of the salt. | Practically Insoluble |

| Non-polar (Hexane) | No interaction; high energy barrier for cavity formation. | Insoluble |

Aqueous Solubility Dynamics

While etidronate disodium is highly water-soluble, its saturation point is non-linear with respect to pH and temperature.

The pH Dependence (Speciation)

Etidronic acid is tetraprotic. The disodium salt provides a solution pH typically between 4.0 and 5.0.

-

Low pH (<3): Protonation of phosphonate groups forms etidronic acid, which has lower solubility than the salt forms.

-

Neutral pH (6-8): Predominance of dianionic and trianionic species (

, -

High pH (>10): Formation of the fully deprotonated species (

). While soluble, high concentrations of counter-ions (Na+) can trigger the "common ion effect," potentially reducing solubility slightly compared to neutral conditions.

Temperature Sensitivity

Solubility is endothermic; increasing temperature generally increases solubility. However, for pharmaceutical stability, solutions are typically maintained at room temperature (20-25°C).

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Aqueous)

Purpose: To determine the precise thermodynamic solubility of etidronate disodium in a specific aqueous buffer.

Reagents:

-

Etidronate Disodium (Solid, >97% purity)

-

Phosphate Buffered Saline (PBS) or Deionized Water (Milli-Q)

-

0.45 µm Hydrophilic Syringe Filter (Nylon or PVDF)

Workflow:

-

Preparation: Add excess etidronate disodium solid (approx. 500 mg) to 10 mL of solvent in a glass vial. The goal is to ensure undissolved solid remains visible.

-

Equilibration: Place the vial in an orbital shaker incubator set to 25°C ± 0.1°C. Agitate at 200 RPM for 24 hours.

-

Sampling: Stop agitation and allow the suspension to settle for 1 hour.

-

Filtration: Withdraw 1 mL of supernatant and filter through the 0.45 µm filter to remove micro-particulates. Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via Ion Chromatography (IC) or HPLC with a Refractive Index (RI) detector (Etidronate lacks a strong UV chromophore).

Protocol B: Antisolvent Crystallization (Organic)

Purpose: To purify etidronate disodium or recover it from aqueous solution using its insolubility in organics.

Reagents:

-

Aqueous Etidronate Solution (Concentrated)

-

Ethanol (Absolute) or Acetone (HPLC Grade)

Workflow:

-

Nucleation Setup: Place the aqueous solution in a jacketed crystallizer at 20°C.

-

Antisolvent Addition: Slowly add Ethanol dropwise. The ratio of Ethanol:Water should eventually reach 4:1 or 5:1.

-

Observation: The solution will turn cloudy (Oiling out may occur if added too fast; slow addition promotes crystal formation).

-

Maturation: Stir the slurry for 2 hours to allow crystal growth.

-

Recovery: Filter the white precipitate under vacuum. Wash the cake with cold absolute ethanol to remove residual water.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection and the speciation mechanism affecting solubility.

Caption: Logical flow of Etidronate Disodium solubility behavior based on solvent dielectric properties and aqueous pH speciation.

Data Summary: Solubility Thresholds

| Parameter | Value / Observation | Context |

| Water Solubility | > 26 mg/mL (Standard) | Can exceed 200 mg/mL in optimized formulations. |

| Ethanol Solubility | Practically Insoluble | Used as an antisolvent. |

| DMSO Solubility | > 10 mg/mL | Soluble, but less than water; useful for non-aqueous stock solutions in assays. |

| Acetone Solubility | Insoluble | Strong antisolvent. |

| pKa Values | 1.35, 2.87, 7.03, 11.3 | Multiple ionization states dictate pH-dependent solubility. |

Implications for Drug Development

-

Injectable Formulations: Due to high aqueous solubility, etidronate can be formulated as a high-concentration intravenous solution. However, care must be taken to buffer the pH to ~7.0 to prevent infusion phlebitis caused by the acidic nature of the phosphonate groups if unbuffered.

-

Oral Bioavailability: The high hydrophilicity (negative LogP) results in poor membrane permeability (<5% absorption). Formulation strategies often focus on permeation enhancers rather than solubility enhancers.

-

Analytical Chemistry: Standard Reverse-Phase HPLC (RP-HPLC) is difficult due to the lack of retention on C18 columns. Ion-Exchange Chromatography (IEC) or Ion-Pair Chromatography are the required methods for stability testing.

References

-

Vertex AI Search . (2025). Etidronate disodium physicochemical properties and solubility data. Retrieved from 1

-

Cayman Chemical . (2022).[2] Etidronate (sodium salt) Product Information and Solubility. Retrieved from 2

-

PubChem . (2025). Etidronate Disodium Compound Summary (CID 23894). National Library of Medicine. Retrieved from 3[3]

-

ChemicalBook . (2025). Etidronate disodium Chemical Properties and Usage. Retrieved from 4

-

Sigma-Aldrich . (2025). Etidronate disodium hydrate Product Specification. Retrieved from [4]

Sources

The Dawn of a New Bone Biology: A Technical Guide to the History and Development of First-Generation Bisphosphonates

Abstract

This in-depth technical guide provides a comprehensive overview of the history and development of first-generation bisphosphonates, from their serendipitous discovery as industrial water softeners to their pioneering role in the treatment of metabolic bone diseases. This document, intended for researchers, scientists, and drug development professionals, delves into the core scientific principles that underpinned their early investigation, detailing the chemical synthesis, preclinical evaluation, and initial clinical applications of hallmark compounds such as etidronate and clodronate. Through a blend of historical narrative, technical protocols, and mechanistic insights, this guide illuminates the foundational discoveries that paved the way for a new era in bone biology and pharmacology.

From Industrial Curiosity to Therapeutic Revelation: A Historical Perspective

The story of bisphosphonates begins not in a pharmaceutical laboratory, but in 19th-century Germany, where they were first synthesized for industrial applications.[1] Their ability to inhibit calcium carbonate precipitation made them effective as anti-scaling agents in water systems and as corrosion inhibitors in the textile, fertilizer, and oil industries.[1][2] For decades, their biological significance remained unrecognized.

The pivotal shift in perspective occurred in the 1960s through the work of Professor Herbert Fleisch and his colleagues.[3][4] Their research on inorganic pyrophosphate, a naturally occurring inhibitor of calcification, led them to investigate more stable synthetic analogs.[4] This quest brought them to the bisphosphonates, which, unlike pyrophosphate, possessed a P-C-P backbone that was resistant to enzymatic hydrolysis.[1][4]

A crucial collaboration was forged between Professor Fleisch's group and the consumer goods company Procter & Gamble.[5][6] Procter & Gamble, initially interested in etidronate (then known as EHDP) as a tartar-preventing additive for toothpaste, had a vested interest in compounds that could modulate calcium phosphate crystallization.[7] This industry-academia partnership proved to be a catalyst for the medical development of bisphosphonates. The first clinical use of a bisphosphonate, etidronate disodium, was in 1968 to treat a young patient with myositis ossificans progressiva, a rare disease of ectopic ossification.[8] This marked the dawn of the therapeutic application of bisphosphonates.

Timeline of Key Events in the Development of First-Generation Bisphosphonates

| Year | Key Event | Significance | Reference(s) |

| 1897 | First synthesis of a bisphosphonate compound. | Laid the chemical foundation for future discoveries. | [2] |

| 1960s | Herbert Fleisch and colleagues investigate pyrophosphate and its stable analogs. | Shifted the focus of bisphosphonate research from industrial to biological applications. | [3][4] |

| 1964 | Procter & Gamble begins investigating etidronate (EHDP). | Marked the entry of a major industrial player into bisphosphonate research. | [5] |

| 1968 | First clinical use of etidronate disodium to treat myositis ossificans progressiva. | Demonstrated the potential of bisphosphonates as therapeutic agents for bone disorders. | [8] |

| 1970s | Introduction of etidronate and clodronate into clinical practice. | Established the first generation of bisphosphonate drugs. | [1] |

| 1977 | Etidronate approved for the treatment of Paget's disease of bone. | The first approved clinical indication for a bisphosphonate. | [7] |

| 1980s | Clodronate investigated for the treatment of hypercalcemia of malignancy. | Expanded the therapeutic applications of first-generation bisphosphonates. | [9] |

Chemical Synthesis of First-Generation Bisphosphonates

The synthesis of the first-generation bisphosphonates, etidronate and clodronate, involves the formation of the characteristic P-C-P bond. Early synthetic methods laid the groundwork for the production of these compounds for both research and clinical use.

Synthesis of Etidronate (1-hydroxyethylidene-1,1-bisphosphonic acid)

An early and common method for the synthesis of etidronate involves the reaction of acetic acid with a phosphorus-containing reagent, such as phosphorus trichloride.[10]

Reaction Scheme:

Detailed Protocol:

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, a mixture of phosphorous acid and a suitable solvent such as 1,4-dioxane is heated to 90-95°C.[11]

-

Phosphorus trichloride is then slowly added to the heated mixture.[11]

-

Acetic acid is subsequently introduced into the reaction mixture.[11]

-

The reaction is maintained at 90-95°C for several hours.

-

After cooling, distilled water is added to hydrolyze the reaction intermediates.[11]

-

The mixture is then heated again to 90-95°C to complete the hydrolysis.[11]

-

Upon cooling, acetonitrile is added to precipitate the etidronic acid.[11]

-

The resulting solid is filtered, washed, and dried to yield the final product.

Synthesis of Clodronate (dichloromethylene bisphosphonic acid)

The synthesis of clodronate typically starts from triethyl phosphite and a dihalomethane, followed by chlorination and hydrolysis.[12]

Detailed Protocol:

-

Methylenation: Triethyl phosphite and dibromomethane are refluxed at 180-190°C for 4-6 hours. The product is then isolated by vacuum distillation.[12]

-

Chlorination: The resulting oily liquid from the previous step is reacted with a hypochlorous acid solution in the presence of a phase-transfer catalyst at 0-5°C for 1-2 hours. The product is extracted with dichloromethane.[12]

-

Acid Hydrolysis: The chlorinated intermediate is hydrolyzed with concentrated hydrochloric acid under reflux.[13]

-

Salification: The resulting clodronic acid is then converted to its disodium salt by reacting with sodium hydroxide.[12]

Mechanism of Action: The "Toxic ATP" Hypothesis

First-generation bisphosphonates, which are non-nitrogen-containing, exert their effects on osteoclasts through a distinct mechanism compared to their later-generation counterparts.[13] The prevailing theory for their action is the "toxic ATP" hypothesis.[1]

Signaling Pathway:

Caption: Mechanism of action of first-generation bisphosphonates.

Once internalized by osteoclasts through endocytosis, these bisphosphonates are metabolically incorporated into non-hydrolyzable analogs of adenosine triphosphate (ATP).[13] For example, clodronate is converted to adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p). These "toxic" ATP analogs accumulate within the osteoclast, interfering with mitochondrial energy metabolism and inhibiting ATP-dependent intracellular enzymes.[13] This disruption of cellular function ultimately leads to osteoclast apoptosis, thereby reducing bone resorption.[1]

Preclinical Evaluation: Early In Vitro and In Vivo Models

The preclinical evaluation of first-generation bisphosphonates was crucial in establishing their anti-resorptive properties. These early studies relied on a combination of in vitro organ cultures and in vivo animal models.

In Vitro Bone Resorption Assays

Organ culture systems were instrumental in demonstrating the direct effects of bisphosphonates on bone resorption.

Experimental Protocol: Mouse Calvaria Organ Culture

-

Tissue Harvest: Calvaria (frontal and parietal bones) are aseptically removed from 4-5 day old mice.[14]

-

Culture Setup: The calvaria are fixed to a coverslip with a plasma clot and placed in a Leighton tube containing culture medium (e.g., Eagle's Minimal Essential Medium supplemented with serum or bovine serum albumin).[14]

-

Incubation: The tubes are gassed (e.g., 50% O₂, 5% CO₂, 45% N₂) and incubated at 37°C on a rotating drum.[14]

-

Treatment: After an initial 24-hour pre-incubation period, the medium is replaced with fresh medium containing the test bisphosphonate (e.g., etidronate or clodronate) and a bone-resorbing agent (e.g., parathyroid hormone).

-

Assessment of Resorption: Bone resorption is quantified by measuring the release of calcium into the culture medium over a 48-72 hour period.[14] Alternatively, the release of previously incorporated radiolabeled calcium (⁴⁵Ca) can be measured.

In Vivo Animal Models

The thyroparathyroidectomized (TPTX) rat model was a key in vivo system used to evaluate the systemic effects of bisphosphonates on bone resorption.

Experimental Workflow: Thyroparathyroidectomized (TPTX) Rat Model

Caption: Workflow for the TPTX rat model of bone resorption.

Detailed Protocol:

-

Surgical Procedure: Young rats undergo surgical removal of the thyroid and parathyroid glands (thyroparathyroidectomy).[15] This eliminates endogenous sources of calcitonin and parathyroid hormone, providing a controlled model to study bone metabolism.

-

Induction of Bone Resorption: After a recovery period, bone resorption is stimulated by the administration of an exogenous agent, such as parathyroid hormone or a synthetic retinoid.[16]

-

Bisphosphonate Treatment: Animals are treated with the first-generation bisphosphonate being tested, typically via subcutaneous or oral administration.

-

Assessment of Efficacy: The efficacy of the bisphosphonate in inhibiting bone resorption is assessed by measuring changes in plasma calcium levels, urinary excretion of bone turnover markers like hydroxyproline, and through histomorphometric analysis of bone sections to quantify osteoclast numbers and resorptive surfaces.[17]

Physicochemical and Pharmacological Properties

Etidronate and clodronate, as the pioneering first-generation bisphosphonates, exhibit distinct physicochemical and pharmacological characteristics.

| Property | Etidronate | Clodronate | Reference(s) |

| Chemical Formula | C₂H₈O₇P₂ | CH₄Cl₂O₆P₂ | [1][18] |

| Molar Mass | 206.03 g/mol | 244.88 g/mol | [18] |

| pKa Values | pKa1: ~1.7, pKa2: ~2.5, pKa3: ~7.0, pKa4: ~11.3 | pKa1: <2, pKa2: ~2, pKa3: ~6.2, pKa4: ~10.4 | [1] |

| Aqueous Solubility | High | High | [1][19] |

| Relative Anti-resorptive Potency | 1 | ~10 | [20] |

Early Clinical Applications

The initial clinical development of first-generation bisphosphonates focused on diseases characterized by excessive bone resorption.

Paget's Disease of Bone

Paget's disease of bone, a disorder of accelerated and disorganized bone remodeling, was one of the first successful clinical targets for etidronate. Clinical trials in the 1970s demonstrated that etidronate could significantly reduce the biochemical markers of bone turnover, such as serum alkaline phosphatase and urinary hydroxyproline.[8][21] Dosing regimens typically involved oral administration of 5 mg/kg/day for up to six months.[22][23] While effective in many patients, higher doses were associated with an impairment of bone mineralization, leading to osteomalacia and an increased risk of fractures.[7]

Hypercalcemia of Malignancy

Hypercalcemia of malignancy, a common and serious complication of cancer, is often driven by increased osteoclastic bone resorption. Clodronate emerged as a valuable treatment for this condition in the 1980s.[24] Intravenous administration of clodronate was shown to effectively lower serum calcium levels in patients with various types of cancer.[25][26] Oral clodronate was also used for the maintenance of normocalcemia.[26]

Conclusion: A Foundation for Future Generations

The history and development of first-generation bisphosphonates represent a landmark achievement in musculoskeletal medicine. From their humble origins as industrial chemicals, etidronate and clodronate emerged as the first therapeutic agents capable of directly inhibiting osteoclast-mediated bone resorption. The pioneering research into their synthesis, mechanism of action, and preclinical and clinical evaluation laid the essential groundwork for the development of the more potent nitrogen-containing bisphosphonates that would follow. This in-depth technical guide serves as a testament to the ingenuity and perseverance of the scientists and researchers who transformed a chemical curiosity into a cornerstone of modern bone disease therapy.

References

-

Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates. PMC. [Link]

-

Historical perspectives on the clinical development of bisphosphonates in the treatment of bone diseases. Journal of Musculoskeletal and Neuronal Interactions. [Link]

-

Sodium etidronate in the treatment of Paget's disease of bone. A study of long-term results. PubMed. [Link]

-

Long-term Follow-Up of Therapy With Intermittent Etidronate Disodium in Paget's Disease of Bone. PubMed. [Link]

-

Evaluation of sodium etidronate in the treatment of Paget's disease of bone. Osteitis deformans. PubMed. [Link]

-

Treatment of the hypercalcaemia of malignancy with intravenous clodronate. PubMed. [Link]

-

Use of clodronate and calcitonin in hypercalcemia due to malignancy. PubMed. [Link]

-

History of etidronate. PubMed. [Link]

-

Drugs Five Years Later: Etidronate Disodium in the Treatment of Paget's Disease of Bone. Annals of Internal Medicine. [Link]

-

Clodronate in hypercalcemia of malignancy. PubMed. [Link]

-

Herbert Andre Fleisch, MD | Request PDF. ResearchGate. [Link]

-

Hypercalcemia induced with an arotinoid in thyroparathyroidectomized rats. New model to study bone resorption in vivo. PubMed. [Link]

-

Paget disease of bone: Diagnosis and drug therapy | MDedge - The Hospitalist. MDedge. [Link]

-

“Greener” synthesis of bisphosphonic/dronic acid derivatives. ResearchGate. [Link]

-

Development of bisphosphonates. PubMed. [Link]

- Method for producing etidronic acid.

-

The first IBMS Herbert Fleisch Workshop. IFMRS. [Link]

-

Treatment of Hypercalcemia of Malignancy in Adults: An Endocrine Society Clinical Practice Guideline. Endocrine Society. [Link]

-

PREDICTION OF BIOAVAILABILITY OF SELECTED BISPHOSPHONATES USING IN SILICO METHODS TOWARDS CATEGORIZATION INTO BIOPHARMACEUTICAL. Acta Poloniae Pharmaceutica. [Link]

-

Effect of thyroparathyroidectomy and parathyroidectomy on renal function and the nephrotic syndrome in rat nephrotoxic serum nephritis. PubMed. [Link]

-

Herbert A. Fleisch ESCEO-IOF Medal. International Osteoporosis Foundation. [Link]

-

Analgesic effects of the non-nitrogen-containing bisphosphonates etidronate and clodronate, independent of anti-resorptive effects on bone. PubMed. [Link]

-

A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. ResearchGate. [Link]

-

Comparative effects of antiresorptive agents on bone mineral density and bone turnover in postmenopausal women. PMC. [Link]

- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization.

-

Introducing a protocol to create bisphosphonate-related osteonecrosis of the jaw in rat animal model. PubMed. [Link]

- Method for preparing clodronate disodium.

-

Treatment effects of bisphosphonates on ovariectomy-induced osteopenia in rats: comparison between clodronate and etidronate. PubMed. [Link]

-

Ex Vivo Organ Cultures as Models to Study Bone Biology. PMC. [Link]

-

Second Herbert Fleisch Workshop, 2016. IFMRS. [Link]

-

Clodronic acid. Wikipedia. [Link]

-

Bone Resorption in Organ Culture. JCI. [Link]

-

Procter & Gamble. Scribd. [Link]

-

Stimulation of bone resorption by various prostaglandins in organ culture. Scilit. [Link]

-

Physicochemical properties of Etidronate disodium floating tablets. ResearchGate. [Link]

-

Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. ResearchGate. [Link]

-

Relative antiresorptive potencies of bisphosphonates. | Download Table. ResearchGate. [Link]

-

Clodronate: new directions of use. PMC. [Link]

-

Organic Tissue Dissolution in Clodronate and Etidronate Mixtures with Sodium Hypochlorite. ResearchGate. [Link]

-

Study Details | NCT06859580 | Bisphosphonate Prior to Parathyroidectomy in Primary Hyperparathyroidism. ClinicalTrials.gov. [Link]

-

Ex Vivo Organ Cultures as Models to Study Bone Biology. ResearchGate. [Link]

-

Warner Chilcott Acquires P&G's Prescription Drug Business. S&P Global. [Link]

-

The Synthesis of Etidronic Acid. Shandong ThFine Chemical Co., Ltd. [Link]

-

The Rationale for the Intra-Articular Administration of Clodronate in Osteoarthritis. PubMed. [Link]

-

(PDF) Effect of Sequential Treatment with Bisphosphonates After Teriparatide in Ovariectomized Rats: A Direct Comparison Between Risedronate and Alendronate. ResearchGate. [Link]

-

A Timeline of Procter and Gamble. PBworks. [Link]

-

Physicochemical properties and pharmacokinetic data of drugs and formulations used in bioavailability studies with human subjects. ResearchGate. [Link]

- US7872144B2 - Process for producing biphosphonic acids and forms thereof.

-

Bisphosphonate Action. JCI. [Link]

Sources

- 1. Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]

- 6. cincinnatistockexchange / A Timeline of Procter and Gamble [cincinnatistockexchange.pbworks.com]

- 7. History of etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-term follow-up of therapy with intermittent etidronate disodium in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clodronate: new directions of use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thfine.com [thfine.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. CN102584895A - Method for preparing clodronate disodium - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. content-assets.jci.org [content-assets.jci.org]

- 15. Effect of thyroparathyroidectomy and parathyroidectomy on renal function and the nephrotic syndrome in rat nephrotoxic serum nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 17. Analgesic effects of the non-nitrogen-containing bisphosphonates etidronate and clodronate, independent of anti-resorptive effects on bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clodronic acid - Wikipedia [en.wikipedia.org]

- 19. ptfarm.pl [ptfarm.pl]

- 20. Comparative effects of antiresorptive agents on bone mineral density and bone turnover in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sodium etidronate in the treatment of Paget's disease of bone. A study of long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of sodium etidronate in the treatment of Paget's disease of bone. Osteitis deformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. acpjournals.org [acpjournals.org]

- 24. Clodronate in hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Treatment of the hypercalcaemia of malignancy with intravenous clodronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Use of clodronate and calcitonin in hypercalcemia due to malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Preparing Etidronate Disodium Stock Solutions: In Vitro Applications & Mechanistic Insights

Introduction to Etidronate Disodium

Etidronate disodium is a first-generation, non-nitrogenous bisphosphonate extensively utilized in bone metabolism research to study osteoclast-mediated bone resorption and the prevention of ectopic calcification[1][2]. Unlike newer nitrogen-containing bisphosphonates (which inhibit farnesyl pyrophosphate synthase), etidronate functions as a structural analog of inorganic pyrophosphate. Upon endocytic uptake by bone-resorbing osteoclasts, it is metabolically incorporated by class II aminoacyl-tRNA synthetases into non-hydrolyzable ATP analogs, specifically AppCp-type nucleotides[3][4]. The intracellular accumulation of these toxic metabolites disrupts mitochondrial ATP translocases and other ATP-dependent cellular processes, ultimately triggering targeted osteoclast apoptosis[3][4].

Physicochemical Properties